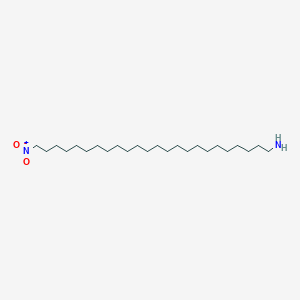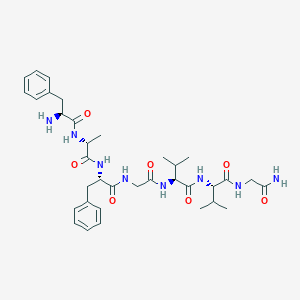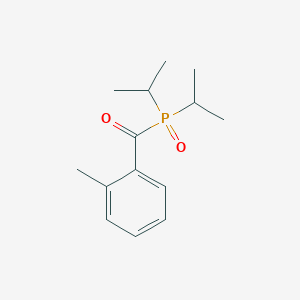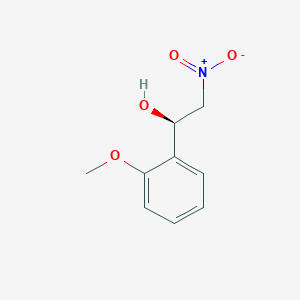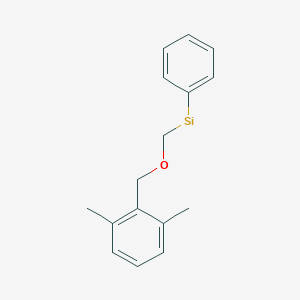![molecular formula C15H18N4OS2 B12599852 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-51-0](/img/structure/B12599852.png)
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexylsulfanyl group, a pyridin-4-ylamino group, and a thiazole-4-carboxamide moiety, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclohexylsulfanyl group, and the attachment of the pyridin-4-ylamino group. Common reagents used in these reactions include thionyl chloride, cyclohexylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BAY-985: A potent inhibitor of TANK-binding kinase 1 (TBK1) and IKK-epsilon.
1-(4-Amino-phenyl)-3-pyridin-4-yl-propenone: Used in early discovery research for its unique chemical properties
Uniqueness
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
651305-51-0 |
|---|---|
Molekularformel |
C15H18N4OS2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-cyclohexylsulfanyl-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4OS2/c16-13(20)12-14(18-10-6-8-17-9-7-10)22-19-15(12)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,20)(H,17,18) |
InChI-Schlüssel |
IRFHNOIMZMCYSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=NSC(=C2C(=O)N)NC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
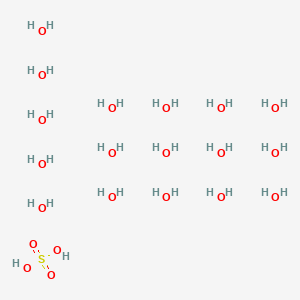
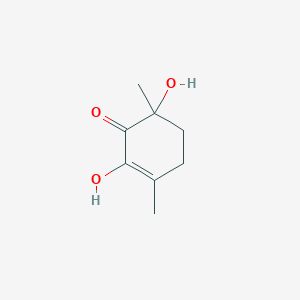
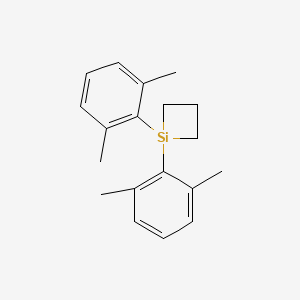


![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
